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molecular formula C11H13BrN4 B8431634 5-(4-bromophenyl)-2-(1,1-dimethylethyl)-2H-tetrazole

5-(4-bromophenyl)-2-(1,1-dimethylethyl)-2H-tetrazole

Cat. No. B8431634
M. Wt: 281.15 g/mol
InChI Key: FNEWYUJPDBTFPB-UHFFFAOYSA-N
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Patent
US05296608

Procedure details

5-(4-Bromophenyl)-2H-tetrazole (19.0 g. 81.9 mmol), t-butanol (12.1 g. 164 mmol). trifluoroacetic acid (80 mL) and concentrated sulfuric acid (4.6 g, 41 mmol) were stirred at ambient temperature for 24 hours. The mixture was concentrated and dissolved in ethyl acetate (200 mL). After washing with water (3×25 mL), 1M NAOH (3×25 mL) and brine (25 mL) the organic layer was dried (Na2SO4), filtered and concentrated. The oil was purified by chromatography on a Waters Prep 500 liquid chromatograph fitted with two silica gel cartridges eluting with a mixture of hexanes and ethyl acetate (9:1) to provide 5-(4-bromophenyl)-2-(1,1-dimethylethyl)-2H-tetrazole (17.1 g. 58.1 mmol) as a yellow oil in 71% yield.
Quantity
19 g
Type
reactant
Reaction Step One
Quantity
12.1 g
Type
reactant
Reaction Step Two
Quantity
4.6 g
Type
reactant
Reaction Step Three
Quantity
80 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:7]=[CH:6][C:5]([C:8]2[N:9]=[N:10][NH:11][N:12]=2)=[CH:4][CH:3]=1.[C:13](O)([CH3:16])([CH3:15])[CH3:14].S(=O)(=O)(O)O>FC(F)(F)C(O)=O>[Br:1][C:2]1[CH:7]=[CH:6][C:5]([C:8]2[N:9]=[N:10][N:11]([C:13]([CH3:16])([CH3:15])[CH3:14])[N:12]=2)=[CH:4][CH:3]=1

Inputs

Step One
Name
Quantity
19 g
Type
reactant
Smiles
BrC1=CC=C(C=C1)C=1N=NNN1
Step Two
Name
Quantity
12.1 g
Type
reactant
Smiles
C(C)(C)(C)O
Step Three
Name
Quantity
4.6 g
Type
reactant
Smiles
S(O)(O)(=O)=O
Name
Quantity
80 mL
Type
solvent
Smiles
FC(C(=O)O)(F)F

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The mixture was concentrated
DISSOLUTION
Type
DISSOLUTION
Details
dissolved in ethyl acetate (200 mL)
WASH
Type
WASH
Details
After washing with water (3×25 mL), 1M NAOH (3×25 mL) and brine (25 mL) the organic layer
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
was dried (Na2SO4)
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The oil was purified by chromatography on a Waters Prep 500 liquid chromatograph
CUSTOM
Type
CUSTOM
Details
fitted with two silica gel cartridges
WASH
Type
WASH
Details
eluting with a mixture of hexanes and ethyl acetate (9:1)

Outcomes

Product
Name
Type
product
Smiles
BrC1=CC=C(C=C1)C=1N=NN(N1)C(C)(C)C
Measurements
Type Value Analysis
AMOUNT: AMOUNT 58.1 mmol
AMOUNT: MASS 17.1 g
YIELD: PERCENTYIELD 71%
YIELD: CALCULATEDPERCENTYIELD 70.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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